3-((2,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, a secondary alcohol, and an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,4-dimethylaniline with a trifluoromethyl ketone under reductive conditions. One common method includes the use of sodium borohydride as a reducing agent in an alcohol solvent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired secondary alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-((2,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-((2,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((2,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aromatic amine group can participate in hydrogen bonding and other interactions with biological macromolecules, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-((2,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-one: The ketone analog of the compound, which may have different reactivity and applications.
3-((2,4-Dimethylphenyl)amino)-1,1,1-trifluoropropane: The fully reduced analog, which lacks the hydroxyl group and may have different physical and chemical properties.
Uniqueness
3-((2,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a secondary alcohol, which confer distinct reactivity and potential applications. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research and development.
Biological Activity
3-((2,4-Dimethylphenyl)amino)-1,1,1-trifluoropropan-2-ol is a chemical compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and an amino moiety, suggests various interactions within biological systems. This article aims to explore the biological activity of this compound based on existing research findings.
The molecular formula of this compound is C12H14F3N, and its molecular weight is approximately 233.23 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially facilitating its ability to cross the blood-brain barrier and interact with central nervous system targets.
Property | Value |
---|---|
Molecular Formula | C12H14F3N |
Molecular Weight | 233.23 g/mol |
IUPAC Name | 3-(2,4-dimethylphenylamino)-1,1,1-trifluoropropan-2-ol |
InChI Key | JLRJOWHIDJRODS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies indicate that it may modulate serotonin and norepinephrine receptors, which are crucial in regulating mood and anxiety levels. The amino group allows for hydrogen bonding with biological macromolecules, enhancing its pharmacological potential.
Biological Activity Studies
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Central Nervous System Effects : The compound has been investigated for its potential as an anxiolytic and antidepressant agent due to its interaction with serotonin receptors.
- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant capabilities. This property could be beneficial in mitigating oxidative stress in various biological contexts.
- Pharmacological Applications : There is ongoing research into the use of this compound in drug development for conditions such as anxiety disorders and depression.
Case Studies
Several case studies have highlighted the promising effects of compounds structurally related to this compound:
- Study on Neurotransmitter Modulation : A study demonstrated that a related compound significantly increased serotonin levels in animal models, suggesting potential therapeutic benefits for mood disorders.
- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of similar compounds using various assays (e.g., DPPH radical scavenging). Results indicated a strong capacity to scavenge free radicals.
Properties
Molecular Formula |
C11H14F3NO |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
3-(2,4-dimethylanilino)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C11H14F3NO/c1-7-3-4-9(8(2)5-7)15-6-10(16)11(12,13)14/h3-5,10,15-16H,6H2,1-2H3 |
InChI Key |
UWSMETPYFHHGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.